3-[(3,6-Dimethylpyrazin-2-yl)amino]azepan-2-one
Description
3-[(3,6-Dimethylpyrazin-2-yl)amino]azepan-2-one is a heterocyclic compound that features a pyrazine ring substituted with dimethyl groups and an azepanone moiety
Properties
IUPAC Name |
3-[(3,6-dimethylpyrazin-2-yl)amino]azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-8-7-14-9(2)11(15-8)16-10-5-3-4-6-13-12(10)17/h7,10H,3-6H2,1-2H3,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMLLCBILDEUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)NC2CCCCNC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,6-Dimethylpyrazin-2-yl)amino]azepan-2-one typically involves the reaction of 3,6-dimethylpyrazine with azepan-2-one under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the pyrazine and azepanone moieties. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[(3,6-Dimethylpyrazin-2-yl)amino]azepan-2-one can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dimethyl groups on the pyrazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
3-[(3,6-Dimethylpyrazin-2-yl)amino]azepan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(3,6-Dimethylpyrazin-2-yl)amino]azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a particular biological pathway from proceeding.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazin-2-one: A related compound with similar structural features but different biological activity.
3,6-Dimethylpyrazin-2-yl)methanamine:
Uniqueness
3-[(3,6-Dimethylpyrazin-2-yl)amino]azepan-2-one is unique due to its specific combination of a pyrazine ring and an azepanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
